
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid is a chemical compound with the molecular formula C15H18O5. It is a derivative of benzoic acid, characterized by the presence of an acryloxy group attached to a pentyl chain, which is further connected to a benzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 5-bromo-pentanol, followed by the acrylation of the resulting intermediate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid undergoes various chemical reactions, including:
Polymerization: The acryloxy group can participate in free radical polymerization, leading to the formation of polymers.
Esterification and Transesterification: The ester linkage can be modified through esterification or transesterification reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV light conditions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: 4-Hydroxybenzoic acid and 5-hydroxy-pentanol.
Wissenschaftliche Forschungsanwendungen
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and resins with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloxy group plays a crucial role in initiating free radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the polymer formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-Acryloxy-hexyl-1-oxy)benzoic acid
- 4-(4-Acryloxy-butyl-1-oxy)benzoic acid
- 4-(3-Acryloxy-propyl-1-oxy)benzoic acid
Comparison
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid is unique due to its specific chain length and the position of the acryloxy group. This structural feature imparts distinct properties to the compound, such as its polymerization behavior and the mechanical properties of the resulting polymers. Compared to its analogs with different chain lengths, it offers a balance between flexibility and rigidity, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C15H18O5 |
|---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
4-(5-prop-2-enoyloxypentoxy)benzoic acid |
InChI |
InChI=1S/C15H18O5/c1-2-14(16)20-11-5-3-4-10-19-13-8-6-12(7-9-13)15(17)18/h2,6-9H,1,3-5,10-11H2,(H,17,18) |
InChI-Schlüssel |
ILQMZWNFHVWTII-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCCCOC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
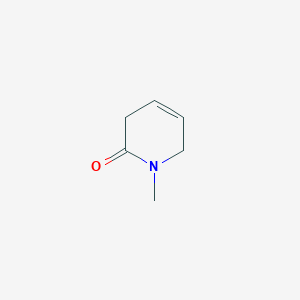
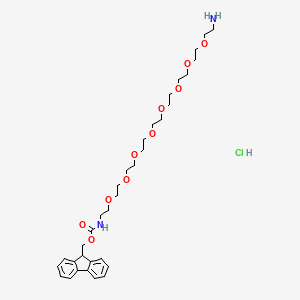
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)
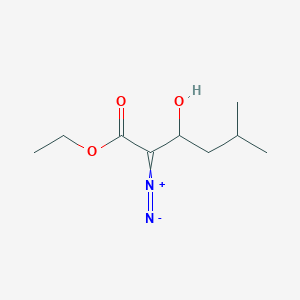
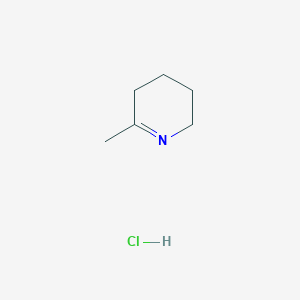
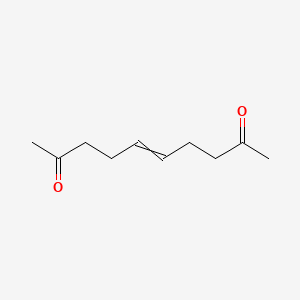
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)
